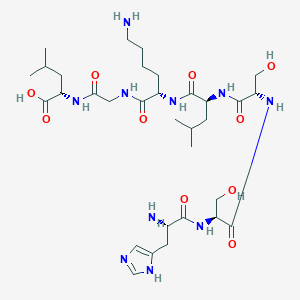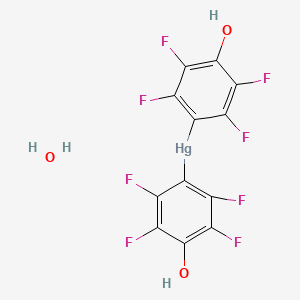![molecular formula C6H11Cl2NO3 B14190380 Acetic acid, [[bis(2-chloroethyl)amino]oxy]- CAS No. 838893-18-8](/img/structure/B14190380.png)
Acetic acid, [[bis(2-chloroethyl)amino]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes bis(2-chloroethyl)amino groups attached to an acetic acid moiety. It is often studied for its potential use in therapeutic applications, particularly in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[bis(2-chloroethyl)amino]oxy]- typically involves the reaction of bis(2-chloroethyl)amine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of acetic acid, [[bis(2-chloroethyl)amino]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)amino groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with nucleic acids and proteins.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, leading to cell death.
Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid, [[bis(2-chloroethyl)amino]oxy]- involves the formation of DNA cross-links, which interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer treatment.
Melphalan: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer therapy.
Uniqueness
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- is unique due to its specific structure, which allows it to form stable DNA cross-links. This property makes it particularly effective in targeting cancer cells. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity.
Eigenschaften
CAS-Nummer |
838893-18-8 |
|---|---|
Molekularformel |
C6H11Cl2NO3 |
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)aminooxy]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO3/c7-1-3-9(4-2-8)12-5-6(10)11/h1-5H2,(H,10,11) |
InChI-Schlüssel |
CTGPMHCBKOCNAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)

![Piperazine, 1-[2-amino-6-(3,4-dimethoxyphenyl)-4-pteridinyl]-4-benzoyl-](/img/structure/B14190353.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)



![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)



